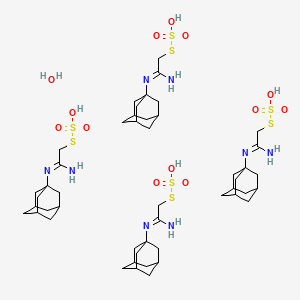
5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]-: is a complex organic compound known for its unique structure and diverse applications. This compound features a brominated dinitrophenyl azo group, a methoxy group, and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- typically involves multiple steps, including the bromination of a dinitrophenyl compound, followed by azo coupling and subsequent functionalization with methoxy and amino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and azo coupling reactions, utilizing efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups, which can further react to form different products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new azo dyes and pigments. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other specialty chemicals, contributing to various manufacturing processes.
作用机制
The mechanism by which ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The brominated dinitrophenyl azo group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.
相似化合物的比较
N,N-Dimethylformamide (DMF): A versatile solvent used in organic synthesis.
N,N-Dimethylacetamide (DMAc): Similar to DMF, used as a solvent and reagent in various chemical reactions.
Aziridines: Nitrogen-containing compounds used in polymerization reactions.
Azetidines: Another class of nitrogen-containing compounds with applications in polymer chemistry.
Uniqueness: ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
65916-13-4 |
|---|---|
分子式 |
C21H25BrN6O6 |
分子量 |
537.4 g/mol |
IUPAC 名称 |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25BrN6O6/c1-5-6-7-12(2)23-18-10-16(24-13(3)29)17(11-20(18)34-4)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-12,23H,5-7H2,1-4H3,(H,24,29) |
InChI 键 |
XDLFAHVQHIYZDC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)


![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)


